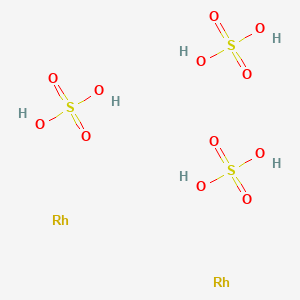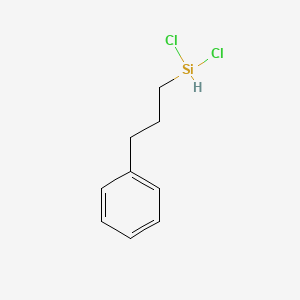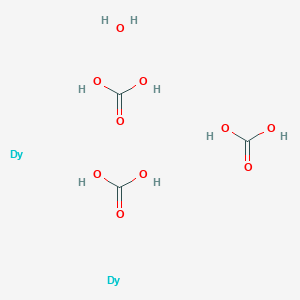
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring. This particular compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.
Pechmann Condensation:
Industrial Production Methods
In an industrial setting, the synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation of the hydroxyl group can lead to the formation of quinones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents at low temperatures.
Products: Reduction of the carbonyl group can yield dihydrocoumarins.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Carried out in the presence of a catalyst such as iron or aluminum chloride.
Products: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is used as a starting material for the synthesis of various coumarin derivatives. These derivatives are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology
Biologically, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities. It is often used in studies investigating the mechanisms of these activities and their potential therapeutic applications.
Medicine
In medicine, 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is explored for its potential as an anticoagulant, similar to other coumarin derivatives like warfarin. It is also studied for its potential anticancer properties.
Industry
Industrially, this compound is used in the manufacture of perfumes and flavorings due to its pleasant aroma. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The biological effects of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- are primarily due to its ability to interact with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with significant antioxidant activity.
Warfarin: A well-known anticoagulant used in the treatment of thromboembolic disorders.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
7-hydroxy-5-methyl-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTXLYXNYNVWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8083287.png)
![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)


![sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B8083311.png)





